[(4-Bromo-3-methylphenyl)methyl](ethyl)methylamine
Description
(4-Bromo-3-methylphenyl)methylmethylamine is a tertiary amine featuring a benzyl group substituted with bromine (Br) and methyl (CH₃) groups at the 4- and 3-positions of the aromatic ring, respectively. The amine moiety is further substituted with ethyl (C₂H₅) and methyl groups.
Properties
IUPAC Name |
N-[(4-bromo-3-methylphenyl)methyl]-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN/c1-4-13(3)8-10-5-6-11(12)9(2)7-10/h5-7H,4,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORDIFUFTGIRGCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)CC1=CC(=C(C=C1)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(4-Bromo-3-methylphenyl)methylmethylamine is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and research findings from various studies.
Chemical Structure and Properties
The compound consists of a brominated aromatic ring with a methyl group and an ethylmethylamine moiety. Its molecular formula is , and it has a molecular weight of approximately 243.15 g/mol. The presence of the bromine atom enhances its reactivity, making it a valuable intermediate in chemical syntheses and applications in pharmacology.
The biological activity of (4-Bromo-3-methylphenyl)methylmethylamine is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The bromine atom and the amine group facilitate binding to these targets, influencing metabolic pathways and signal transduction mechanisms.
Antibacterial Activity
Recent studies have investigated the antibacterial properties of this compound against multidrug-resistant strains of bacteria. The Minimum Inhibitory Concentration (MIC) values for various derivatives have been reported, indicating significant antibacterial activity:
| Compound | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Compound 5a | 50 | 100 |
| Compound 5b | 25 | 50 |
| Compound 5c | 12.5 | 25 |
| Compound 5d | 6.25 | 12.5 |
Compound 5d exhibited the most potent antibacterial activity with an MIC of 6.25 mg/mL against XDR-S. Typhi, suggesting its potential as a therapeutic agent in treating resistant infections .
Enzyme Inhibition Studies
In vitro studies have demonstrated that (4-Bromo-3-methylphenyl)methylmethylamine acts as a competitive inhibitor of alkaline phosphatase (ALP). The IC50 value for this compound was found to be 1.469 ± 0.02 µM, indicating strong inhibitory potential .
Enzyme Kinetics
The enzyme kinetics were analyzed using the Lineweaver-Burk plot, confirming that (4-Bromo-3-methylphenyl)methylmethylamine competes effectively with the substrate for the active site on ALP .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between (4-Bromo-3-methylphenyl)methylmethylamine and target proteins. The compound formed multiple hydrogen bonds with key amino acid residues, enhancing its binding affinity and biological activity .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of (4-Bromo-3-methylphenyl)methylmethylamine against various Gram-positive and Gram-negative bacteria using the agar well diffusion method. Results indicated that this compound could serve as a lead for developing new antibiotics .
- Pharmacological Potential : Investigations into the compound's effects on neurotransmitter systems suggest potential applications in treating neurological disorders, highlighting its role in drug development targeting conditions such as depression and anxiety .
Comparison with Similar Compounds
Table 1: Comparative Data for Key Compounds
| Property | Target Compound | (4-Bromo-3-Fluorophenyl)methylmethylamine | (3-Methyl-1-propyl-1H-pyrazol-4-yl)-methylamine |
|---|---|---|---|
| Molecular Formula | C₁₁H₁₆BrN | C₁₀H₁₃BrFN | C₈H₁₅N₃ |
| Molar Mass (g/mol) | 242.16 | 258.13 | 153.22 |
| Key Substituents | 4-Br, 3-CH₃, N-Et/N-CH₃ | 4-Br, 3-F, N-Et/N-CH₃ | Pyrazole core, N-CH₃ |
| Estimated logP | 3.2 | 2.8 | 1.5 |
| Potential Applications | Pharmaceutical intermediates | Sensors, agrochemicals | Ligands in coordination chemistry |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
